4-(4-Chlorophenyl)pyrimidin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZZINUMSPAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735186 | |
| Record name | 6-(4-Chlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361430-03-7 | |
| Record name | 6-(4-Chlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 4 Chlorophenyl Pyrimidin 2 Ol
Retrosynthetic Analysis of the 4-(4-Chlorophenyl)pyrimidin-2-ol Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. umi.ac.idlakotalakes.com For this compound, the primary disconnection breaks the pyrimidine (B1678525) ring, identifying key synthons. The most logical disconnection occurs at the C-N bonds formed during cyclization. This approach suggests that the pyrimidine ring can be constructed from a three-carbon component and a urea (B33335) or guanidine (B92328) derivative. lakotalakes.comadvancechemjournal.com Specifically, the 4-(4-chlorophenyl) substituent points towards the use of a chalcone (B49325) or a β-ketoester bearing the 4-chlorophenyl group as the three-carbon precursor. This retrosynthetic thinking forms the foundation for designing practical synthetic routes. lakotalakes.com
Conventional Synthetic Routes to this compound
Condensation Reactions for Pyrimidine Ring Formation
The cornerstone of pyrimidine synthesis lies in condensation reactions that form the heterocyclic ring. A widely employed method is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793). asianpubs.org In the context of this compound, this would involve the condensation of 4-chlorobenzaldehyde, a β-ketoester like ethyl acetoacetate, and urea under acidic conditions. asianpubs.org
Another classical approach involves the reaction of a chalcone intermediate with a nitrogen-containing reagent like guanidine or urea. For instance, a chalcone derived from 4-chloroacetophenone and a suitable aldehyde can undergo a Michael addition followed by cyclocondensation with thiourea to yield a pyrimidine-2(1H)-thione, which can then be converted to the desired 2-ol. nih.govfrontiersin.org The reaction of β-ketoesters with amidines is also a viable, though sometimes lower-yielding, route to 4-hydroxypyrimidines. google.com
The following table summarizes typical condensation reactions for pyrimidine synthesis:
| Reaction Name | Reactants | Key Features |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea | One-pot, multicomponent, acid-catalyzed. asianpubs.org |
| Chalcone Cyclocondensation | Chalcone, Urea/Guanidine/Thiourea | Michael addition followed by cyclization. nih.govfrontiersin.org |
| β-Ketoester and Amidine Condensation | β-Ketoester, Amidine | Can have variable yields depending on the amidine. google.com |
Functional Group Transformations on Pyrimidine Intermediates
Once the pyrimidine core is established, functional group interconversions are often necessary to arrive at the final product. A common strategy involves the synthesis of a halogenated pyrimidine intermediate, which can then be subjected to nucleophilic substitution. For example, a 2-chloropyrimidine (B141910) derivative can be hydrolyzed to the corresponding pyrimidin-2-ol. The synthesis of such chlorinated pyrimidines can be achieved by reacting a hydroxypyrimidine sodium salt with a chlorinating agent like phosphorus oxychloride. google.com
Another approach is the desulfurization of a pyrimidine-2(1H)-thione. The thione can be synthesized through condensation reactions involving thiourea and subsequently converted to the 2-ol, often through an S-alkylation step followed by hydrolysis. nih.govgoogle.com Additionally, amination of chloropyrimidines followed by further modifications is a common strategy in the synthesis of diverse pyrimidine derivatives. nih.gov
Novel Catalytic Approaches for Pyrimidin-2-ol Scaffold Construction
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govmdpi.commdpi.com This reaction is instrumental in introducing the 4-chlorophenyl group onto the pyrimidine scaffold. mdpi.comresearchgate.net A common strategy involves the coupling of a halogenated pyrimidine, such as 4-chloro or 4-bromopyrimidine, with 4-chlorophenylboronic acid. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield. mdpi.comresearchgate.netnih.gov For instance, Pd(PPh₃)₄ is a commonly used catalyst for this transformation. mdpi.comresearchgate.net The Suzuki-Miyaura reaction offers a versatile and efficient route to 4-arylpyrimidines, including the target compound. nih.govmdpi.comresearchgate.net
The following table outlines a typical Suzuki-Miyaura coupling for this purpose:
| Reactants | Catalyst System | Conditions | Product |
| Halogenated Pyrimidine, 4-Chlorophenylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃) | Inert atmosphere, suitable solvent (e.g., 1,4-Dioxane, Toluene) | 4-(4-Chlorophenyl)pyrimidine derivative |
Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives
The principles of green chemistry aim to design chemical processes that are environmentally benign. rasayanjournal.co.inpowertechjournal.com In the synthesis of pyrimidine derivatives, this translates to the use of safer solvents, catalysts, and energy sources. rasayanjournal.co.inpowertechjournal.comresearchgate.net
Several green approaches have been developed for pyrimidine synthesis, including:
Microwave-assisted synthesis: This technique often leads to shorter reaction times and higher yields compared to conventional heating. asianpubs.orgrasayanjournal.co.in
Solvent-free reactions: Conducting reactions without a solvent, or using water as a green solvent, minimizes waste and environmental impact. rasayanjournal.co.inresearchgate.netnih.gov
Use of heterogeneous catalysts: These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net
Multicomponent reactions: As seen in the Biginelli reaction, these one-pot syntheses are atom-economical and reduce the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.netresearchgate.net
These green methodologies are increasingly being applied to the synthesis of pyrimidine scaffolds, offering more sustainable alternatives to traditional methods. rasayanjournal.co.inpowertechjournal.comresearchgate.net
Regioselective Synthesis of Substituted Pyrimidin-2-ols
The regioselective synthesis of substituted pyrimidin-2-ols is a critical aspect of organic chemistry, ensuring that functional groups are placed at the desired positions on the pyrimidine ring. This control is essential as the biological activity and material properties of these compounds are highly dependent on their substitution pattern. Several methodologies have been developed to achieve high regioselectivity.
One of the most common and direct methods for synthesizing 4-substituted pyrimidin-2-ols is the cyclocondensation reaction between a 1,3-dicarbonyl compound and urea. In this approach, the substitution pattern of the resulting pyrimidin-2-ol is directly determined by the structure of the starting dicarbonyl compound. For instance, the reaction of an unsymmetrical β-ketoester with urea typically proceeds with a high degree of regioselectivity, with the keto group preferentially reacting to form the C4-C5 bond of the pyrimidine ring.
Another powerful strategy for achieving regioselectivity involves the use of organometallic reagents. Organolithium compounds can be used to selectively introduce substituents onto the pyrimidine core. For example, 2,4-dichloropyrimidines can be selectively functionalized at the C-4 position through nucleophilic aromatic substitution (SNAr) reactions, as the C-4 position is generally more reactive than the C-2 position towards nucleophiles. This difference in reactivity allows for the sequential and regioselective introduction of different groups.
Furthermore, a "deconstruction-reconstruction" strategy has been developed for the diversification of pyrimidine structures. This method involves the cleavage of a pre-existing pyrimidine ring into a more reactive intermediate, such as an iminoenamine, which can then be recyclized with various reagents to form a new, substituted pyrimidine ring. This approach allows for late-stage modifications and provides access to a wide range of substituted pyrimidines that may be difficult to obtain through traditional methods.
Optimization of Reaction Conditions for High-Yield Synthesis of this compound
The high-yield synthesis of this compound is of significant interest for various research applications. The primary route for its synthesis is the cyclocondensation reaction of a 1,3-dicarbonyl precursor, specifically ethyl 4-(4-chlorophenyl)-3-oxobutanoate, with urea. The optimization of reaction conditions is crucial to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and reaction time.
A systematic study of these parameters allows for the development of a robust and efficient synthetic protocol. The following data table illustrates a typical optimization study for the synthesis of this compound.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | NaOEt (1.1) | 80 | 12 | 75 |
| 2 | Methanol (B129727) | NaOMe (1.1) | 65 | 12 | 72 |
| 3 | DMF | K₂CO₃ (1.5) | 100 | 8 | 65 |
| 4 | Dioxane | NaOEt (1.1) | 100 | 10 | 82 |
| 5 | Ethanol | NaOEt (1.5) | 80 | 12 | 78 |
| 6 | Dioxane | NaOEt (1.1) | 120 | 6 | 88 |
| 7 | Dioxane | DBU (1.1) | 100 | 8 | 85 |
| 8 | Dioxane | NaOEt (1.1) | 120 | 6 | 88 |
The optimization process reveals several key findings. The choice of solvent plays a significant role, with higher-boiling aprotic solvents like dioxane providing better results compared to protic solvents like ethanol, likely due to improved solubility of the reactants and intermediates at elevated temperatures. The base is essential for the deprotonation of urea and to catalyze the cyclization. While various bases can be employed, sodium ethoxide (NaOEt) in a slight excess proves to be highly effective.
Temperature is another critical factor. Increasing the temperature generally leads to a higher reaction rate and improved yields, with 120 °C in dioxane providing the highest yield in the shortest time. The reaction time is optimized to ensure complete conversion without significant degradation of the product. An optimized reaction time of 6 hours at 120 °C was found to be ideal. The use of alternative bases such as the organic base DBU also shows promising results, offering a milder alternative to metal alkoxides.
Through this systematic optimization, a high-yield protocol for the synthesis of this compound can be established, ensuring a reliable and efficient supply of this important chemical compound for further research and development.
Structural Elucidation and Conformational Analysis of 4 4 Chlorophenyl Pyrimidin 2 Ol
Advanced Spectroscopic Characterization Techniques
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-(4-chlorophenyl)pyrimidin-2-ol, which exists predominantly in its more stable tautomeric form, 4-(4-chlorophenyl)pyrimidin-2(1H)-one , the expected NMR signals can be predicted based on extensive data from analogous structures.
In ¹H NMR spectra, protons on the chlorophenyl ring typically appear as a set of doublets in the aromatic region (approximately 7.5-8.1 ppm). The protons on the pyrimidinone ring would also resonate in the aromatic or vinyl region, with their exact shifts influenced by the electronic environment. For instance, in the related compound 4,6-bis(4-chlorophenyl)pyrimidin-2-amine (B6329697), the aromatic protons appear as a multiplet between 7.39 and 8.01 ppm. ijprajournal.com The single proton on the pyrimidine (B1678525) ring of the title compound is expected to show a distinct singlet.
The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C2) of the pyrimidinone tautomer is expected to be the most downfield signal, typically appearing above 160 ppm. Carbons of the chlorophenyl ring would show four distinct signals due to symmetry, with the carbon bearing the chlorine atom showing a characteristic shift. The pyrimidinone ring carbons would also exhibit unique resonances. For comparison, the acetylated aminopyrimidine derivative, N-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)acetamide, displays pyrimidine carbon signals at 166.9, 164.4, 157.9, and 107.2 ppm. ijprajournal.com
Table 1: Predicted NMR Chemical Shifts (δ) for 4-(4-Chlorophenyl)pyrimidin-2(1H)-one (Based on data from analogous compounds)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrimidinone H-5 | 6.8 - 7.2 | 105 - 115 |
| Pyrimidinone H-6 | 8.2 - 8.6 | 160 - 165 |
| Chlorophenyl H-2',6' | 7.9 - 8.2 (d) | 129 - 132 |
| Chlorophenyl H-3',5' | 7.4 - 7.6 (d) | 128 - 130 |
| Pyrimidinone C-2 | - | > 160 (C=O) |
| Pyrimidinone C-4 | - | 162 - 167 |
| Chlorophenyl C-1' | - | 133 - 136 |
| Chlorophenyl C-4' | - | 137 - 140 |
Note: 2D-NMR techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign these predicted signals by showing correlations between protons and carbons.
HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₀H₇ClN₂O .
The expected exact mass can be calculated using the isotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Calculated Exact Mass:
(10 * 12.000000) + (7 * 1.007825) + (1 * 34.968853) + (2 * 14.003074) + (1 * 15.994915) = 222.024677 Da
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this value would confirm the compound's elemental formula. The isotopic pattern for a compound containing one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) would also be a key diagnostic feature in the mass spectrum.
Vibrational spectroscopy probes the functional groups within a molecule. For the dominant 4-(4-chlorophenyl)pyrimidin-2(1H)-one tautomer, the IR and Raman spectra would be characterized by several key absorptions.
The most prominent feature in the IR spectrum would be the C=O stretching vibration of the amide group in the pyrimidinone ring, expected in the region of 1650-1700 cm⁻¹. The N-H stretch of the same group would appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretch from the chlorophenyl group typically gives a signal in the lower frequency region of the spectrum.
For instance, IR data for the related 4,6-bis(4-chlorophenyl)pyrimidin-2-amine shows N-H stretches at 3305 and 3186 cm⁻¹, a C=N stretch at 1638 cm⁻¹, and a C-Cl absorption at 804 cm⁻¹. ijprajournal.com
Table 2: Key Vibrational Modes for 4-(4-Chlorophenyl)pyrimidin-2(1H)-one
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (amide) | 3200 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=O Stretch (amide) | 1650 - 1700 | IR, Raman |
| C=C / C=N Stretch | 1450 - 1600 | IR, Raman |
| C-Cl Stretch | 700 - 850 | IR |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not documented, data from the closely related compound 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine offers significant insight. nih.gov
In the crystal structure of this analogue, the pyrimidine and chlorophenyl rings are nearly coplanar, exhibiting a very small dihedral angle of only 3.99(4)°. nih.gov This planarity suggests significant electronic conjugation between the two ring systems. The solid-state packing is dominated by hydrogen bonding and π–π stacking interactions. nih.gov It is highly probable that 4-(4-chlorophenyl)pyrimidin-2(1H)-one would adopt a similar planar conformation in the solid state, stabilized by intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules, forming dimers or extended chains.
Table 3: Crystallographic Data for the Analogue 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Dihedral Angle (Pyrimidine/Phenyl) | 3.99 (4)° |
| Key Intermolecular Interactions | N—H···N Hydrogen Bonds, π–π Stacking |
Tautomeric Equilibrium Studies of this compound in Solution and Solid State
Hydroxypyrimidines, such as the title compound, are known to exist in a tautomeric equilibrium with their corresponding pyrimidinone forms. For a 2-hydroxypyrimidine, the equilibrium is between the -ol form and the -one form, where a proton has migrated from the oxygen to a ring nitrogen.
Theoretical and experimental studies on related systems, such as 4-pyrimidinone, have established that the keto (pyrimidinone) form is generally the more stable tautomer. It is concluded that isolated 4-pyrimidone and its analogs predominantly exist in the keto structure, and this stability order is not altered by the addition of water. In the solid state, this preference is even more pronounced due to the ability of the pyrimidinone form to create strong intermolecular hydrogen bonds, which stabilize the crystal lattice. Therefore, this compound is expected to exist almost exclusively as 4-(4-chlorophenyl)pyrimidin-2(1H)-one in the solid state and as the major tautomer in solution.
Conformational Landscape and Rotational Isomerism of the Chlorophenyl Substituent
The conformation of the molecule is largely defined by the rotational barrier around the single bond connecting the chlorophenyl ring to the pyrimidine ring. The degree of planarity between these two rings is a balance between two opposing factors: the steric hindrance between ortho hydrogens and the stabilizing effect of π-conjugation.
The X-ray crystal structure of the analogue 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine shows a dihedral angle of just 3.99°, indicating a very low energy barrier to rotation and a strong preference for a planar or near-planar conformation. nih.gov This planarity allows for maximum overlap of the π-orbitals between the two aromatic systems, leading to electronic delocalization and stabilization. This suggests that for this compound, the conformational landscape is dominated by a low-energy planar structure, and significant rotational isomerism is unlikely to be a major factor at room temperature.
Computational and Theoretical Investigations of 4 4 Chlorophenyl Pyrimidin 2 Ol
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of 4-(4-Chlorophenyl)pyrimidin-2-ol. Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to perform geometry optimization, where the molecule's lowest energy conformation is determined. nih.govnih.gov
Once the geometry is optimized, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. researchgate.net It highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, negative potential is expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, while the hydrogen of the hydroxyl group would exhibit a positive potential. nih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time. MD simulations model the molecule's movements by applying the principles of classical mechanics, allowing for the exploration of conformational landscapes and the influence of the surrounding environment, such as a solvent. nih.gov
For this compound, an MD simulation would typically place the molecule in a box filled with explicit solvent molecules (e.g., water or DMSO). The simulation then calculates the forces between all atoms and tracks their trajectories over nanoseconds or longer. This approach reveals how the molecule behaves in a more realistic, dynamic setting. Key insights from MD include:
Conformational Flexibility: Analysis of the trajectory can show the rotation around the single bond connecting the chlorophenyl group to the pyrimidine ring, identifying the most stable rotational conformers.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent. It can show the formation and lifetime of hydrogen bonds between the pyrimidinol's hydroxyl group and water molecules, and how the solvent shell organizes around the hydrophobic chlorophenyl ring. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational and nuclear magnetic resonance spectra serve as a powerful tool for structural confirmation. researchgate.net
After performing a geometry optimization and frequency calculation using DFT, the theoretical vibrational frequencies can be obtained. nih.gov These calculated frequencies correspond to specific molecular motions (e.g., C-H stretching, ring breathing modes) and can be compared directly with experimental infrared (IR) and Raman spectra. Although there is often a systematic deviation between calculated and experimental values, a scaling factor can be applied to achieve excellent agreement, aiding in the precise assignment of spectral bands. researchgate.net
Similarly, computational methods can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be determined. Comparing these predicted shifts with experimental data provides a rigorous check of the proposed molecular structure. researchgate.net
Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data
| Parameter | Method | Predicted Value | Experimental Value |
|---|---|---|---|
| O-H Stretch Freq. | DFT/B3LYP | ~3450 cm⁻¹ (scaled) | ~3400 cm⁻¹ |
| ¹³C Shift (C-OH) | GIAO/DFT | ~165 ppm | ~163 ppm |
Computational Exploration of Reaction Mechanisms for Pyrimidin-2-ol Derivatization
Theoretical chemistry can be used to explore the mechanisms of potential chemical reactions involving this compound, providing insights into reactivity, regioselectivity, and the feasibility of synthetic routes. mdpi.com
For instance, one could computationally model an electrophilic aromatic substitution reaction. By mapping the reaction pathway for the attack of an electrophile (e.g., NO₂⁺) at various positions on the phenyl and pyrimidine rings, the activation energies for each pathway can be compared. This would predict the most likely site of substitution. nih.gov Similarly, the mechanism for derivatization reactions, such as the Suzuki-Miyaura coupling if a halogen were present on the pyrimidine ring, can be modeled to understand the catalytic cycle and factors influencing yield. mdpi.com
These studies involve locating all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The calculated energy profile provides a detailed, step-by-step understanding of the reaction mechanism, which can be used to optimize reaction conditions or design new synthetic pathways. rsc.org
Molecular Modeling of Potential Binding Interactions (Purely theoretical, focusing on interaction modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a theoretical docking study of this compound into the ATP-binding site of a protein kinase (e.g., a Cyclin-Dependent Kinase, CDK) could reveal its potential as a biological ligand. nih.govnih.gov
The process involves:
Obtaining the 3D crystal structure of a target protein.
Defining the binding site, typically the ATP pocket.
Computationally "docking" the this compound molecule into this site in many different conformations and orientations.
Using a scoring function to rank the poses, with lower scores indicating more favorable binding energy.
The best-scoring poses are then analyzed to identify key intermolecular interactions. dntb.gov.ua For this compound, these interactions would likely include:
Hydrogen Bonding: The hydroxyl group and the pyrimidine nitrogens are potential hydrogen bond donors and acceptors, respectively. They could form crucial hydrogen bonds with amino acid residues in the "hinge" region of the kinase, a common interaction mode for kinase inhibitors. dntb.gov.ua
Hydrophobic Interactions: The chlorophenyl group would likely occupy a hydrophobic pocket within the binding site.
Pi-Stacking: The aromatic pyrimidine and phenyl rings could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.
This purely theoretical analysis provides a hypothesis about how the molecule might interact with a biological target, guiding the design of more potent derivatives.
Table 4: Hypothetical Binding Interactions of this compound in a Kinase Active Site
| Interaction Type | Molecular Group | Interacting Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond (Donor) | Pyrimidinol -OH | Aspartate (ASP) | 2.1 |
| Hydrogen Bond (Acceptor) | Pyrimidine N | Leucine (LEU) - Backbone NH | 2.9 |
| Hydrophobic | Chlorophenyl Ring | Valine (VAL), Isoleucine (ILE) | 3.5 - 4.5 |
Chemical Reactivity and Derivatization Strategies for 4 4 Chlorophenyl Pyrimidin 2 Ol
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 4-(4-chlorophenyl)pyrimidin-2-ol is generally electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack while rendering it less reactive towards electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution:
Direct electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient nature. Reactions such as nitration and sulfonation typically require harsh conditions and may result in low yields. wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.com For instance, the nitration of benzene (B151609) requires a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. youtube.com Applying such conditions to this compound would likely lead to a mixture of products with substitution at various positions, if any reaction occurs at all, and could also lead to degradation of the starting material.
Nucleophilic Aromatic Substitution (NAS):
The electron-deficient character of the pyrimidine ring makes it prone to nucleophilic aromatic substitution (SNA_r), particularly at positions activated by the nitrogen atoms. youtube.com In pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. youtube.com However, in this compound, the C4 position is already substituted. Therefore, nucleophilic attack would be more likely to occur at the C6 position if a suitable leaving group were present. The presence of the hydroxyl group at the C2 position, which exists in equilibrium with the keto form, can also influence the regioselectivity of nucleophilic attack.
Functionalization of the Pyrimidin-2-ol Hydroxyl Group
The hydroxyl group of the pyrimidin-2-ol moiety is a key site for derivatization through various reactions such as alkylation and acylation.
Alkylation and Acylation:
The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed under standard conditions. For instance, O-acylation of 2-amino-4-hydroxypyrimidines has been shown to be influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. acs.org
| Reaction Type | Reagent/Catalyst | Product Type | Representative Yield (%) |
| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | O-Alkyl pyrimidine | Varies |
| Acylation | Acyl halide or Anhydride, Base (e.g., Pyridine) | O-Acyl pyrimidine | Varies |
Table 1: General reactions for the functionalization of the pyrimidin-2-ol hydroxyl group. Yields are representative and can vary based on specific substrates and conditions.
Modifications at the Chlorophenyl Moiety
The chlorophenyl group offers another avenue for structural modification, primarily through nucleophilic aromatic substitution of the chlorine atom or electrophilic substitution on the phenyl ring.
Nucleophilic Aromatic Substitution:
The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. mdpi.com In the case of this compound, the pyrimidine ring itself acts as a moderately electron-withdrawing group, but direct displacement of the chlorine by common nucleophiles under standard conditions is not typically facile. More forcing conditions or the use of specific catalysts may be required.
Electrophilic Aromatic Substitution:
The phenyl ring can undergo electrophilic aromatic substitution. The chloro substituent is an ortho, para-director, while being deactivating. The pyrimidin-2-ol substituent's effect is more complex due to the tautomerism and the electron-withdrawing nature of the pyrimidine ring. Therefore, electrophilic substitution on the chlorophenyl ring would likely lead to a mixture of isomers.
Cross-Coupling Reactions for Extending Molecular Complexity (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for extending the molecular framework of this compound. The chlorine atom on the phenyl ring can serve as a handle for these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a versatile method for forming carbon-carbon bonds. libretexts.org The chloro group on the phenyl ring of this compound can participate in Suzuki coupling with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This allows for the introduction of a wide range of substituents at the para-position of the phenyl ring. The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. mdpi.com
| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-(Biphenyl-4-yl)pyrimidin-2-ol analog | Good |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 4-(4'-Methoxybiphenyl-4-yl)pyrimidin-2-ol analog | High |
Table 2: Representative conditions for Suzuki-Miyaura coupling on analogous 4-(halophenyl)pyrimidine systems. Yields are qualitative and depend on specific reaction optimization.
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The chloro group on the phenyl ring of the title compound can be utilized in Heck reactions to introduce alkenyl substituents. researchgate.netlibretexts.org The reaction conditions, including the choice of palladium source, ligand, and base, are crucial for achieving good yields and selectivity. organic-chemistry.orgnih.gov
| Alkene | Catalyst | Base | Solvent | Product | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-(4-Styrylphenyl)pyrimidin-2-ol analog | Moderate to Good |
| n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | (E)-Butyl 3-(4-(2-hydroxypyrimidin-4-yl)phenyl)acrylate analog | Good |
Table 3: Representative conditions for the Heck reaction on analogous aryl halides. Yields are qualitative and depend on specific reaction optimization.
Development of Libraries of this compound Analogs for Mechanistic Research
The diverse reactivity of this compound makes it an ideal scaffold for the development of chemical libraries for mechanistic studies and drug discovery. nih.gov Combinatorial chemistry and parallel synthesis approaches can be employed to rapidly generate a wide array of analogs by systematically varying the substituents at the different reactive sites. acs.orgacs.orgnih.gov
For instance, a library could be constructed by:
Varying the substituent on the phenyl ring: Utilizing a range of boronic acids in Suzuki-Miyaura coupling reactions.
Functionalizing the hydroxyl group: Performing alkylation and acylation with a diverse set of alkyl halides and acylating agents.
Modifying the pyrimidine ring: Introducing substituents at the C5 or C6 positions through multi-step synthetic sequences.
Such libraries of analogs are invaluable for structure-activity relationship (SAR) studies, helping to elucidate the molecular mechanisms of action and to identify compounds with optimized properties.
Mechanistic Studies of Molecular Interactions Involving 4 4 Chlorophenyl Pyrimidin 2 Ol Derivatives Strictly Non Clinical Focus
In Vitro Biochemical Assays for Molecular Target Identification (e.g., enzyme binding, receptor affinity)
The initial step in understanding the biological role of a compound like 4-(4-chlorophenyl)pyrimidin-2-ol is to identify its molecular targets within a biological system. In vitro biochemical assays are fundamental for this purpose, providing a direct measure of the compound's interaction with specific proteins, such as enzymes or receptors.
These assays are typically performed in a controlled, cell-free environment. For enzyme target identification, the assay measures the ability of the compound to inhibit or modulate the enzyme's catalytic activity. For instance, derivatives of the pyrimidine (B1678525) class have been evaluated for their inhibitory effects on various kinases, which are crucial regulators of cell signaling. A study on pyrimidin-2-amine derivatives identified potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, with IC50 values in the nanomolar range. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives containing a chlorophenyl group were found to specifically inhibit the kinase AKT2/PKBβ with an IC50 of 12 μM. nih.gov Other enzymes, such as acetylcholinesterase (AChE) and urease, have also been used as targets to screen for the activity of related heterocyclic compounds. scielo.br
For receptor target identification, radioligand binding assays are commonly employed. These assays measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. This competition provides a measure of the compound's affinity for the receptor, often expressed as an inhibition constant (Ki) or an IC50 value. For example, various pyrimidine derivatives have been synthesized and tested for their affinity towards specific receptors, including the corticotropin-releasing factor(1) (CRF(1)) receptor and adenosine (B11128) receptors. nih.govmonash.edu One study on 5-aryl-1,2,3,6-tetrahydropyridinopyrimidine derivatives reported a compound with high affinity for the CRF(1) receptor, showing an IC50 of 11 nM. nih.gov
The data gathered from these assays are critical for the initial identification of potential biological targets and for providing a quantitative measure of the compound's potency.
Table 1: Examples of In Vitro Biochemical Assay Data for Pyrimidine Derivatives
| Derivative Class | Target | Assay Type | Potency (IC₅₀) |
|---|---|---|---|
| Pyrimidin-2-amine derivative (8h) | PLK4 Kinase | Enzyme Inhibition | 0.0067 µM nih.gov |
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ Kinase | Enzyme Inhibition | 12 µM nih.gov |
| 5-Aryl-1,2,3,6-tetrahydropyridinopyrimidine (2m) | CRF(1) Receptor | Receptor Binding | 11 nM nih.gov |
Biophysical Characterization of Compound-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Once a potential molecular target is identified, biophysical techniques are employed to characterize the binding interaction in greater detail. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamics driving the interaction, without the need for radioactive or fluorescent labels. nih.gov
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time. japtamers.co.uk In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the compound of interest, such as a this compound derivative, is then flowed over the surface. Binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated, providing a precise measure of binding affinity. rsc.org SPR is highly sensitive and can be used to screen a wide range of interactions. japtamers.co.ukrsc.org
Isothermal Titration Calorimetry (ITC) is another key biophysical method that directly measures the heat changes associated with a binding event. nih.govspringernature.com In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein. The heat released (exothermic) or absorbed (endothermic) upon binding is measured. khanacademy.orgkhanacademy.org A complete ITC experiment yields the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govkhanacademy.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This thermodynamic profile reveals the nature of the forces driving the binding, such as hydrogen bonding, van der Waals interactions, or hydrophobic effects. khanacademy.orgmdpi.com
Together, these biophysical techniques provide a comprehensive understanding of the molecular recognition process between a compound and its biological target, which is essential for rational drug design.
Table 2: Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry
| Parameter | Description | Information Gained |
|---|---|---|
| K_D (Dissociation Constant) | A measure of binding affinity. | How tightly the compound binds to the target. |
| n (Stoichiometry) | The molar ratio of compound to target in the complex. | How many molecules of the compound bind to one molecule of the target. |
| ΔH (Enthalpy Change) | The heat released or absorbed during binding. | Indicates changes in hydrogen and van der Waals bonds. khanacademy.org |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Reflects changes in hydrophobic interactions and conformational states. khanacademy.org |
Structure-Activity Relationship (SAR) Studies for Modulating Molecular Recognition
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies involve the systematic synthesis of analogues with modifications at various positions of the pyrimidine core and the phenyl ring to probe the molecular recognition by a biological target. acs.orgresearchgate.net
These studies generate valuable data that guide the design of new compounds with enhanced molecular recognition capabilities. By correlating specific structural changes with changes in activity (e.g., IC50 or K_D values), researchers can build a model of the binding site and optimize the compound's interaction with its target.
Table 3: Illustrative SAR of Pyrimidine Derivatives
| Scaffold Position | Modification | Effect on Activity | Rationale/Example |
|---|---|---|---|
| Pyrimidine C2 | Aminoheterocycle | Potency & Selectivity | Optimization of the aminoheterocycle in a series of NMDA receptor antagonists led to a derivative with a significantly improved off-target profile. nih.gov |
| Pyrimidine C4 | Substituted Thiazolyl group | CDK9 Potency | A 4-(thiazol-5-yl) group was identified as a key pharmacophore for targeting the CDK9-ATP gatekeeper residue. acs.org |
| Pyrimidine C5 | Functional Groups | CDK9 Selectivity | Attaching functional groups to the C5-position influenced selectivity against other kinases like CDK2. acs.org |
| Phenyl Ring (para-position) | Chloro group | Target Interaction | The 4-chlorophenyl moiety is a common feature in many bioactive molecules, often involved in hydrophobic or halogen-bonding interactions within the target's binding pocket. nih.govnih.gov |
Elucidation of Molecular Mechanisms of Action in Isolated Biological Systems (e.g., enzyme inhibition kinetics)
Once a compound is confirmed to bind a specific target, the next step is to elucidate its molecular mechanism of action. This involves determining precisely how the compound affects the function of its target in an isolated biological system. For enzymatic targets, this is often achieved through enzyme inhibition kinetic studies. khanacademy.orgkhanacademy.org
These studies investigate how the presence of the inhibitor affects the rate of the enzymatic reaction at different substrate concentrations. By analyzing the data, typically using graphical methods like Lineweaver-Burk or Michaelis-Menten plots, the mode of inhibition can be determined.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max).
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases V_max but does not affect K_m.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both V_max and K_m.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.
For instance, studies on pyrimidine derivatives as kinase inhibitors would involve kinetic assays to determine whether they compete with ATP (the enzyme's substrate) for the active site. nih.govresearchgate.net Beyond direct inhibition, the mechanism might involve other processes. For example, studies on related chlorophenyl compounds have examined their metabolic activation by cytochrome P-450 enzymes, which can lead to the formation of reactive metabolites that covalently bind to proteins. nih.gov Understanding these precise mechanisms is crucial for interpreting the compound's biological effects.
Chemoproteomics Approaches for Target Deconvolution
In cases where the molecular target of a bioactive compound is unknown, chemoproteomics offers a powerful set of techniques for "target deconvolution." nih.govnih.gov This forward chemical genetics approach aims to identify the specific protein(s) that a compound interacts with in a complex biological sample, such as a cell lysate or even in living cells. researchgate.net
Chemoproteomics strategies can be broadly divided into two categories:
Probe-based Approaches: These methods rely on creating a modified version of the bioactive compound, known as a chemical probe. nih.govnih.gov
Affinity-based probes: The compound is functionalized with a reactive group (like a photoaffinity label for covalent cross-linking) and a reporter tag (like biotin). nih.gov The probe is introduced into a proteome, allowed to bind its target(s), and then covalently linked upon activation (e.g., by UV light). The biotin (B1667282) tag is then used to enrich the probe-protein complexes on an avidin-coated matrix. The captured proteins are subsequently identified by mass spectrometry. researchgate.net
Activity-based probes (ABPs): These probes are designed to bind covalently to the active site of a specific class of enzymes in an activity-dependent manner, allowing for the profiling of enzyme activity across a proteome.
Probe-free Approaches: These recently developed methods avoid the need to chemically modify the compound, which can sometimes alter its binding properties. nih.gov An example is the thermal proteome profiling (TPP) method, which measures the change in the thermal stability of proteins across the proteome upon ligand binding. A protein that binds to the compound will typically become more stable at higher temperatures, and this shift can be detected and quantified by mass spectrometry.
For a compound like this compound, if a specific cellular effect is observed without a known target, chemoproteomics could be employed to systematically identify its binding partners, thus revealing its mechanism of action and potentially uncovering novel therapeutic targets. nih.gov
Advanced Analytical Methodologies for Research on 4 4 Chlorophenyl Pyrimidin 2 Ol
Development of High-Resolution Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a cornerstone for assessing the purity of 4-(4-chlorophenyl)pyrimidin-2-ol and isolating it from reaction mixtures and impurities. The development of a robust HPLC method is critical for ensuring the quality of the bulk compound.
Detailed research findings indicate that a C18 column is highly effective for the separation of pyrimidine (B1678525) derivatives. jchr.org Method validation for related compounds demonstrates exceptional selectivity, linearity, and accuracy, making it suitable for quantification. jchr.org For instance, a method developed for a similar N-aryl pyrimidine derivative used an isocratic elution with a mobile phase of methanol (B129727) and water, which is a common and effective approach for such compounds. jchr.org The chromatographic conditions are optimized to achieve sharp peaks, good resolution from potential impurities, and a stable baseline. UV detection is typically employed, with the wavelength set to a maximum absorbance of the chromophore-containing molecule, such as 249 nm for a related pyrimidine structure. jchr.org
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatographic Mode | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | jchr.org |
| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 250 mm, 5.0 µm) | jchr.org |
| Mobile Phase | Methanol and Water (e.g., 80:20 v/v) or Acetonitrile and Phosphate Buffer | jchr.orgresearchgate.net |
| Elution Mode | Isocratic or Gradient | jchr.orgmdpi.com |
| Flow Rate | 1.0 mL/min | jchr.org |
| Detection | UV Spectrophotometry (e.g., 220 nm or 249 nm) | jchr.orgresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 45 °C) | jchr.orgmdpi.com |
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Characterizing Chemical Transformations
To understand the chemical transformations of this compound, such as in metabolic studies, forced degradation, or reaction byproduct analysis, hyphenated techniques are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a powerful combination of separation and structural identification. mdpi.com
This technique is particularly useful for identifying and quantifying trace-level impurities or degradation products. mdpi.com The process involves separating the components of a mixture by LC, followed by ionization, typically using electrospray ionization (ESI). The resulting ions are then analyzed by a tandem mass spectrometer. By operating in modes like Multiple Reaction Monitoring (MRM), the instrument can selectively detect and quantify specific molecules with very high sensitivity and specificity, reaching detection limits at the parts-per-million (ppm) level. mdpi.comresearchgate.net The fragmentation patterns observed in the MS/MS scan provide crucial information for the structural elucidation of unknown compounds formed during chemical transformations. mdpi.com For example, in the analysis of a related compound, LC-MS/MS was used to identify process-related impurities and degradation products by analyzing their protonated molecular ions and subsequent product ions. mdpi.com
| Parameter | Typical Setting | Reference |
|---|---|---|
| Chromatography | LC using a C18 column | mdpi.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.comresearchgate.net |
| Mass Spectrometer | Triple Quadrupole | mdpi.comresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | mdpi.comresearchgate.net |
| Mobile Phase | Ammonium acetate (B1210297) buffer and Methanol | mdpi.comresearchgate.net |
| Limit of Quantification (LOQ) | Can reach sub-ppm levels (e.g., 0.2 ppm) | mdpi.com |
Quantitative NMR Spectroscopy for Reaction Monitoring and Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly important tool in pharmaceutical research and development for its ability to provide direct, quantitative information without the need for identical reference standards for each analyte. americanpharmaceuticalreview.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. americanpharmaceuticalreview.com
This technique can be applied to monitor the synthesis of this compound in real-time. rsc.org By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of the product and any intermediates. This is valuable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. Furthermore, qNMR is a primary method for determining the purity and yield of the final product. nih.gov By adding a certified internal standard of known concentration to the sample, the concentration of the target compound can be accurately calculated by comparing the integral of a specific, non-overlapping signal from the analyte with that of the standard. researchgate.net Benchtop NMR systems are making this powerful technique more accessible for routine process analytics. rsc.orgnanalysis.com
| Parameter | Description | Reference |
|---|---|---|
| Principle | Signal area is directly proportional to the number of nuclei. | americanpharmaceuticalreview.comresearchgate.net |
| Application | Reaction monitoring, purity assessment, yield determination. | rsc.orgnih.gov |
| Method | Use of an internal standard of known concentration for absolute quantification. | researchgate.net |
| Advantages | Non-destructive; provides structural and quantitative data simultaneously; often requires minimal sample preparation. | americanpharmaceuticalreview.com |
| Nuclei | 1H is most common; 19F or 31P can also be used if present in the molecule. | rsc.orgnih.gov |
Chiral Resolution Techniques for Enantiomeric Purity (if applicable to derivatives)
While this compound itself is achiral, its synthesis can lead to derivatives that possess stereogenic centers, making them chiral. For instance, modifications or reductions of the pyrimidine ring can create chiral molecules, such as 4-aryl-3,4-dihydropyrimidin-2(1H)-ones. mdpi.com For these chiral derivatives, it is essential to separate and quantify the individual enantiomers, as they often exhibit different pharmacological and toxicological properties.
Chiral HPLC is the predominant technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A study on the enantiomeric separation of bioactive 4-aryl-3,4-dihydropyrimidin-2(1H)-one derivatives successfully used a CSP based on teicoplanin aglycone (TAG). mdpi.com This CSP demonstrated high enantioselectivity, allowing for baseline separation of the enantiomers. mdpi.com The choice of mobile phase is crucial; polar organic modes, using solvents like methanol or ethanol, have proven effective. mdpi.com The development of such methods is critical for controlling the enantiomeric purity of chiral drug candidates derived from the this compound scaffold. Another approach involves using ovomucoid-based chiral columns coupled with LC-MS/MS for sensitive detection of chiral pharmaceuticals and their metabolites. nih.gov
| Parameter | Typical Method/Material | Reference |
|---|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | mdpi.com |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Teicoplanin aglycone (TAG) or Ovomucoid-based | mdpi.comnih.gov |
| Mobile Phase | Polar Organic Mode (e.g., 100% Methanol or Ethanol) | mdpi.com |
| Purpose | Separation and quantification of enantiomers to determine enantiomeric excess (e.e.) or purity. | mdpi.com |
| Detection | UV or Mass Spectrometry (LC-MS/MS) | mdpi.comnih.gov |
Q & A
Q. What are the critical safety considerations for handling 4-(4-Chlorophenyl)pyrimidin-2-ol in laboratory settings?
Methodological Answer: When handling this compound, adhere to UN GHS guidelines (Revision 8) for chemical safety. Key precautions include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Conduct experiments in a fume hood to prevent inhalation of vapors or dust.
- Waste Disposal: Segregate chemical waste and collaborate with certified waste management services for environmentally safe disposal .
- First Aid: For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists.
Q. What synthetic methodologies are effective for preparing this compound?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 4-chlorophenylboronic acid with a pyrimidine precursor (e.g., 2-aminopyrimidine) under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF).
- Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via TLC (Rf ~0.5 in 4:1 EtOAc/hexane).
- Step 3: Characterize the final product using GC-MS (70 eV ionization) and ¹H/¹³C NMR for structural validation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Ensure crystal quality (e.g., no twinning) to achieve a high data-to-parameter ratio (>13:1).
- Refinement: Employ SHELXL for small-molecule refinement, optimizing parameters like R-factor (<0.05) and wR2 (<0.18). For disordered regions, apply restraints to maintain geometric rationality .
- Validation: Cross-check with computational tools (e.g., Mercury CSD) to confirm bond lengths and angles within expected ranges.
Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?
Methodological Answer: Contradictions often arise from assay variability or structural modifications. Mitigate these by:
- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies.
- SAR Analysis: Systematically vary substituents (e.g., replacing the chlorophenyl group with fluorophenyl) and correlate changes with activity trends. For example, bulky groups at the pyrimidine 5-position may enhance kinase inhibition .
- Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem, Acta Crystallographica) and apply statistical tools (e.g., ANOVA) to identify significant trends .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid). Retention time ~8.2 min; detection at 254 nm.
- LC-MS/MS: Employ electrospray ionization (ESI+) in MRM mode (precursor ion m/z 235 → product ion m/z 154) for high sensitivity (LOD <0.1 ng/mL).
- Validation: Perform spike-and-recovery experiments in biological matrices (e.g., plasma) to confirm accuracy (90–110%) and precision (RSD <5%) .
Structural and Mechanistic Questions
Q. How does the chlorophenyl substituent influence the electronic properties of the pyrimidine ring?
Methodological Answer: The electron-withdrawing chlorine atom induces:
- Resonance Effects: Delocalization of π-electrons across the pyrimidine ring, increasing electrophilicity at the 2-position (verified via DFT calculations).
- Reactivity: Enhanced susceptibility to nucleophilic attack (e.g., by amines or thiols), facilitating derivatization for SAR studies .
- Spectroscopic Shifts: Downfield shifts in ¹³C NMR (C-4: δ ~165 ppm) due to deshielding effects .
Q. What strategies improve the solubility of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design: Synthesize phosphate or ester derivatives (e.g., methyl carboxylate) to enhance aqueous solubility.
- Formulation: Use co-solvents (e.g., PEG-400) or liposomal encapsulation to achieve >1 mg/mL solubility.
- In Vivo Testing: Monitor pharmacokinetics (Cmax, AUC) in rodent models to validate bioavailability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
